molecular formula C12H19N3O2 B12985517 tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate

tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate

Cat. No.: B12985517
M. Wt: 237.30 g/mol
InChI Key: HTQNRRAHGWOYPQ-IVZWLZJFSA-N
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Description

tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in medicinal chemistry due to its rigidity and ability to interact with biological targets. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the cyano group, to form various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the bicyclic core.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential as a building block in the synthesis of biologically active compounds.
  • Investigated for its interactions with biological targets due to its rigid bicyclic structure.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Used in the synthesis of drug candidates targeting various diseases.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate is primarily related to its ability to interact with biological targets through its rigid bicyclic structure. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Comparison:

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-8-4-5-10(9)15(8)7-13/h8-10H,4-6H2,1-3H3,(H,14,16)/t8-,9+,10+/m0/s1

InChI Key

HTQNRRAHGWOYPQ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1N2C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2C#N

Origin of Product

United States

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